![molecular formula C22H18ClNO4 B7503094 2-[4-[[2-[(2-Chlorophenyl)methoxy]benzoyl]amino]phenyl]acetic acid](/img/structure/B7503094.png)
2-[4-[[2-[(2-Chlorophenyl)methoxy]benzoyl]amino]phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[[2-[(2-Chlorophenyl)methoxy]benzoyl]amino]phenyl]acetic acid, also known as etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for pain relief and inflammation reduction. It was first synthesized in the late 1970s and was approved by the FDA in 1991. Etodolac has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The exact mechanism of action of 2-[4-[[2-[(2-Chlorophenyl)methoxy]benzoyl]amino]phenyl]acetic acid is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are molecules that play a role in inflammation and pain. Etodolac specifically inhibits the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins.
Biochemical and Physiological Effects
Etodolac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-alpha). Etodolac has also been shown to reduce the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue destruction in inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-[[2-[(2-Chlorophenyl)methoxy]benzoyl]amino]phenyl]acetic acid in lab experiments is its well-established safety profile. It has been extensively studied in clinical trials and has been shown to be generally well-tolerated. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other NSAIDs, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-[4-[[2-[(2-Chlorophenyl)methoxy]benzoyl]amino]phenyl]acetic acid. One area of interest is the development of new formulations of this compound that may improve its efficacy and safety profile. Another area of interest is the exploration of this compound's potential use in the treatment of cancer, as it has shown promise in preclinical studies. Additionally, there is ongoing research into the potential use of this compound in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis.
Métodos De Síntesis
The synthesis of 2-[4-[[2-[(2-Chlorophenyl)methoxy]benzoyl]amino]phenyl]acetic acid involves several steps, including the reaction of 2-chlorobenzoyl chloride with 2-(2-methoxyphenyl)ethylamine to form 2-(2-methoxyphenyl)ethyl 2-chlorobenzoate. This intermediate is then reacted with 4-aminobenzophenone to form this compound. The overall yield of this synthesis is approximately 50%.
Aplicaciones Científicas De Investigación
Etodolac has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to be effective in reducing pain and inflammation in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and postoperative pain. Etodolac has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Propiedades
IUPAC Name |
2-[4-[[2-[(2-chlorophenyl)methoxy]benzoyl]amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO4/c23-19-7-3-1-5-16(19)14-28-20-8-4-2-6-18(20)22(27)24-17-11-9-15(10-12-17)13-21(25)26/h1-12H,13-14H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMALNZQHAKVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
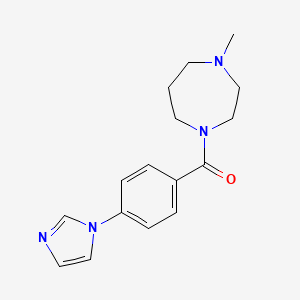
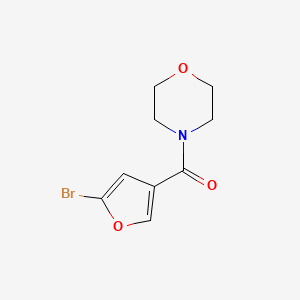
![4-[2-(4-Fluorophenyl)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B7503038.png)
![3-bromo-N-methyl-N-[(2-nitrophenyl)methyl]benzamide](/img/structure/B7503042.png)
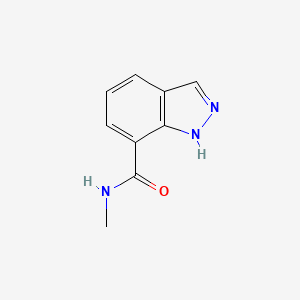

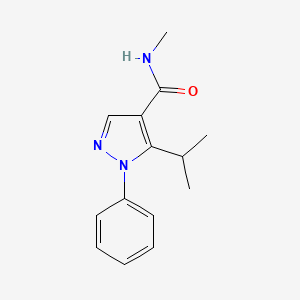
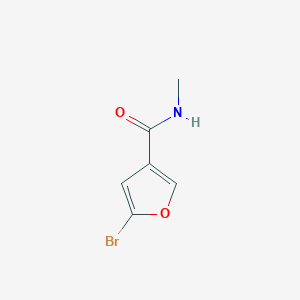
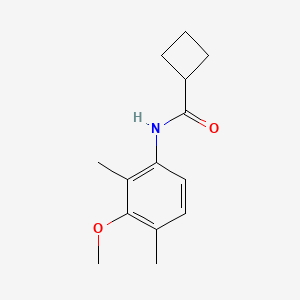
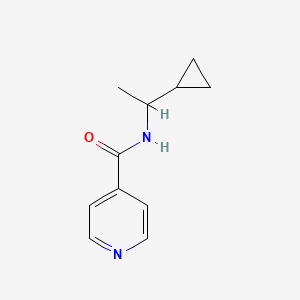

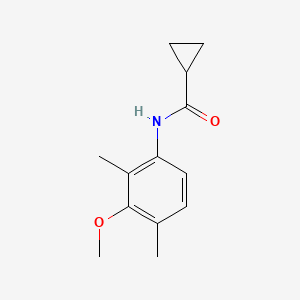
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7503104.png)
![Azetidin-1-yl-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]methanone](/img/structure/B7503111.png)
